4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine
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Overview
Description
4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family It is characterized by the presence of two 4-methylphenoxy groups and one phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine typically involves the reaction of 4-methylphenol with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the pyrimidine ring are replaced by the 4-methylphenoxy groups. The phenyl group can be introduced through a subsequent reaction with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenoxy rings can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-methylphenoxybenzoic acid or 4-methylphenoxybenzaldehyde.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidine: Similar structure but lacks the 4-methylphenoxy groups.
2,4,6-Triphenylpyrimidine: Contains three phenyl groups instead of the 4-methylphenoxy groups.
4,6-Bis(4-methoxyphenoxy)-2-phenylpyrimidine: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine is unique due to the presence of both 4-methylphenoxy and phenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4,6-bis(4-methylphenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-8-12-20(13-9-17)27-22-16-23(28-21-14-10-18(2)11-15-21)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCNJSXEEDMMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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